REACTION_CXSMILES
|
O1C2=NC=CC=C2C(N)C1.CO[N:13]=[C:14]1[C:22]2[C:17](=[CH:18][N:19]=[CH:20][CH:21]=2)[O:16][CH2:15]1>>[O:16]1[C:17]2=[CH:18][N:19]=[CH:20][CH:21]=[C:22]2[CH:14]([NH2:13])[CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(C=2C1=NC=CC2)N
|
Name
|
furo[2,3-c]pyridin-3(2H)-one O-methyl oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C1COC2=CN=CC=C21
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
|
Smiles
|
O1CC(C=2C1=CN=CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |